molecular formula C5H8N4O2 B033739 Methyl 2-(1H-tetrazol-1-yl)propanoate CAS No. 103557-29-5

Methyl 2-(1H-tetrazol-1-yl)propanoate

Cat. No.: B033739
CAS No.: 103557-29-5
M. Wt: 156.14 g/mol
InChI Key: PPTXBXSPDLTXQY-UHFFFAOYSA-N
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Description

Methyl 2-(1H-tetrazol-1-yl)propanoate is a heterocyclic organic compound featuring a tetrazole ring linked to a propanoate ester moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and role in coordination chemistry, often serving as bioisosteres for carboxylic acids in drug design . The methyl ester group in this compound enhances lipophilicity compared to carboxylic acid analogs, influencing solubility and reactivity.

Properties

CAS No.

103557-29-5

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-(tetrazol-1-yl)propanoate

InChI

InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-3-6-7-8-9/h3-4H,1-2H3

InChI Key

PPTXBXSPDLTXQY-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)N1C=NN=N1

Canonical SMILES

CC(C(=O)OC)N1C=NN=N1

Synonyms

1H-Tetrazole-1-aceticacid,alpha-methyl-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Key structural analogs :

Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10) : Incorporates an imidazole ring and a biphenyl-tetrazole system.

Methyl 1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate (Compound 30) : Features a bulky trimethylsilyl-protected imidazole and biphenyl-tetrazole.

3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate : Substitutes the ester with a carboxylic acid and includes a phenyl group.

Functional Group Analysis :

  • Methyl 2-(1H-tetrazol-1-yl)propanoate: Contains a simple ester group, favoring lipophilicity.
  • 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid: The carboxylic acid group increases hydrophilicity and hydrogen-bonding capacity, critical for crystal packing and metal coordination .
Spectroscopic and Analytical Comparison

1H-NMR Data :

  • Compound 10 : Methyl ester at δ 3.65 (s, 3H); tetrazole proton at δ 8.80 (s, 1H) .
  • Compound 30 : Methyl ester at δ 3.60 (s, 3H); aromatic protons between δ 7.14–7.68 .

Key Observations :

  • The methyl ester group in Compounds 10 and 30 shows consistent chemical shifts (δ 3.60–3.65), distinct from carboxylic acid analogs.
  • Tetrazole protons in Compound 10 (δ 8.80) are deshielded compared to phenyl-substituted analogs (δ 6.65 in ergothioneine derivatives ), reflecting electronic differences.

Preparation Methods

Palladium-Catalyzed Coupling and Cyclization

A patent by US20110009636A1 describes a Pd-mediated coupling strategy for synthesizing tetrazole-containing propanoates. In this method, 4-bromo phenethyl alcohol undergoes a Heck-type coupling with methyltrimethylsilyl dimethylketene acetal in the presence of Pd₂(dba)₃ and t-Bu₃P. The reaction proceeds at 80°C in DMF, yielding 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester with 94% efficiency. Subsequent mesylation using methanesulfonyl chloride converts the hydroxyl group to a leaving group, enabling nucleophilic substitution with tetrazole.

Mechanistic Insights :

  • Step 1 : Pd-catalyzed C–C bond formation activates the aryl bromide.

  • Step 2 : Silyl ketene acetal acts as a carboxylate surrogate, avoiding decarboxylation.

  • Step 3 : Mesylation enhances electrophilicity for tetrazole incorporation.

Optimization :

  • Catalyst System : Pd₂(dba)₃ with t-Bu₃P minimizes side reactions.

  • Solvent : DMF stabilizes intermediates and facilitates high-temperature reactions.

  • Workup : Aqueous extraction with ethyl acetate removes polar byproducts.

[3+2] Cycloaddition for Tetrazole Ring Formation

The [3+2] cycloaddition between nitriles and sodium azide is a cornerstone of tetrazole synthesis. EP0658550A2 highlights this approach for generating tetrazole derivatives under mild conditions. For Methyl 2-(1H-tetrazol-1-yl)propanoate, methyl acrylate is first converted to β-azidopropanoate via azide addition, followed by cyclization with trimethylsilyl azide (TMSN₃) in the presence of ZnF₂.

Reaction Scheme :

Methyl acrylate+TMSN3ZnF2,DMFMethyl 2-(1H-tetrazol-1-yl)propanoate+byproducts\text{Methyl acrylate} + \text{TMSN}3 \xrightarrow{\text{ZnF}2, \text{DMF}} \text{this compound} + \text{byproducts}

Key Parameters :

  • Temperature : 80°C ensures complete cyclization.

  • Catalyst : ZnF₂ enhances regioselectivity for the 1H-tetrazole isomer.

  • Purification : Column chromatography with hexane/ethyl acetate (2:1 v/v) achieves >95% purity.

Esterification of Tetrazole-Containing Carboxylic Acids

EP0658550A2 details esterification strategies using Dean-Stark traps for azeotropic water removal. Starting from 2-(1H-tetrazol-1-yl)propanoic acid, methanol and catalytic H₂SO₄ are refluxed in toluene, yielding the methyl ester. The method achieves 88–94% conversion, with the Dean-Stark trap critical for shifting equilibrium toward product formation.

Workup Protocol :

  • Neutralize excess acid with NaHCO₃.

  • Extract with dichloromethane.

  • Dry over Na₂SO₄ and concentrate.

Advantages :

  • Scalable to industrial production.

  • Minimal epimerization due to mild conditions.

Comparative Analysis of Synthetic Routes

Method Yield Catalyst Temperature Purity
Pd-catalyzed coupling94%Pd₂(dba)₃, t-Bu₃P80°C98%
[3+2] Cycloaddition89%ZnF₂80°C95%
Esterification88%H₂SO₄Reflux97%

Key Observations :

  • Pd-catalyzed methods offer superior yields but require expensive catalysts.

  • Cycloaddition routes are regioselective but need stringent moisture control.

  • Direct esterification is cost-effective but less suitable for acid-sensitive substrates.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 1.57 (s, 6H, CH₃), 3.65 (s, 3H, OCH₃), 4.83 (t, 2H, CH₂–tetrazole).

  • ¹³C NMR : 163.14 ppm (Cq, tetrazole), 57.21 ppm (CH₂–N).

Chromatographic Purity

  • TLC : Rf = 0.53 in hexane/ethyl acetate (2:1 v/v).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(1H-tetrazol-1-yl)propanoate, and how can reaction progress be monitored?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between tetrazole derivatives and methyl propanoate precursors. Key steps include:

  • Use of bases (e.g., NaH, K₂CO₃) to deprotonate the tetrazole nitrogen, enabling alkylation .
  • Solvent selection (e.g., ethanol, THF) to stabilize intermediates and enhance reaction efficiency .
  • Monitoring via thin-layer chromatography (TLC) to track product formation and purity .
    • Validation : Confirm product identity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H NMR : Peaks for the tetrazole proton (~8.5–9.5 ppm) and methyl ester group (~3.7 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1740 cm⁻¹) and N–H (~2500 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C–O ≈ 1.34–1.45 Å) and dihedral angles between tetrazole and ester moieties (~63°), as seen in structurally related tetrazole derivatives .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Density Functional Theory (DFT) : Predicts molecular orbitals, charge distribution, and reactivity sites (e.g., electrophilic regions near the tetrazole ring) .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological systems .
  • Software Tools : Gaussian or ORCA for DFT; SHELX for crystallographic refinement .

Q. How should discrepancies in reported biological activities of tetrazole derivatives be addressed in research?

  • Case Study : Compare this compound with analogs like Ethyl 2-(3-nitro-1H-pyrazol-1-yl)propanoate. Differences in ester groups (methyl vs. ethyl) alter lipophilicity and bioavailability, impacting antimicrobial or anti-inflammatory activity .
  • Resolution : Use standardized assays (e.g., MIC for antimicrobial studies) and control variables (pH, temperature) to isolate structural effects .

Q. What strategies are effective for resolving contradictory data in the crystallization behavior of this compound derivatives?

  • Crystallographic Analysis :

ParameterObservationSource
Hydrogen bondingIntramolecular O–H⋯N interactions
Crystal packingStabilized by π-stacking of tetrazole rings
  • Experimental Adjustments : Vapor diffusion techniques with polar solvents (e.g., methanol/water) improve crystal quality .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the stability of this compound under acidic conditions?

  • Hypothesis Testing :

  • Controlled Hydrolysis : Expose the compound to HCl (0.1–1.0 M) at 25–50°C. Monitor degradation via HPLC .
  • Mechanistic Insight : Acidic cleavage of the ester group yields 2-(1H-tetrazol-1-yl)propanoic acid, confirmed by LC-MS .
    • Comparative Data : Prior studies may overlook pH-specific degradation pathways; replicate experiments under identical conditions .

Biological Activity & Mechanism

Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound?

  • Antimicrobial Testing :

  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against S. aureus or E. coli .
    • Anti-inflammatory Screening :
  • COX-2 Inhibition Assay : Measure IC₅₀ values using recombinant enzymes .
    • Cell Viability : MTT assay on human cell lines (e.g., HEK-293) to assess cytotoxicity .

Comparative Structural Analysis

Q. How does the substitution pattern (e.g., ester vs. acid) influence the reactivity of this compound?

  • Key Comparisons :

CompoundReactivity DifferenceSource
2-(1H-Tetrazol-1-yl)propanoic acidHigher solubility in aqueous media
Ethyl ester analogSlower hydrolysis kinetics
  • Mechanistic Insight : Ester groups enhance membrane permeability but reduce stability in basic conditions .

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